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Compound of Interest |

Compound Name: 9-(3-Bromophenyl)anthracene
Cat. No.: B13716496
Get Quote

CAS Registry Number: 859331-70-7 Molecular Formula: C20H13Br Molecular Weight: 333.22
g/mol [1]

Executive Summary

9-(3-Bromophenyl)anthracene is a critical organobromine intermediate used primarily in the
synthesis of high-efficiency blue emitters and host materials for Organic Light-Emitting Diodes
(OLEDSs).[1] Unlike its isomer 9-bromo-10-phenylanthracene, this molecule features a bromine
substituent at the meta-position of the phenyl ring, which is orthogonal to the anthracene core.
[1] This structural nuance preserves the high fluorescence quantum yield of the anthracene
moiety while providing a reactive handle for Suzuki-Miyaura cross-coupling.[1]

This guide details the electronic absorption and emission spectra, delineating the specific
vibronic features, solvatochromic effects, and the heavy-atom impact of the bromine
substituent. It provides a standardized protocol for spectroscopic validation, ensuring
reproducibility in material characterization.[1]

Molecular Architecture & Electronic Properties[1][2]
Structural Conformation
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The steric hindrance between the peri-hydrogens (positions 1, 8) of the anthracene core and
the ortho-hydrogens of the phenyl substituent forces the phenyl ring to adopt a nearly
perpendicular conformation (~60—90° torsion angle) relative to the anthracene plane.

o Decoupled Systems: This orthogonality largely decouples the

-system of the phenyl ring from the anthracene chromophore.[1]

e Bromine Positioning: The bromine atom at the meta-position (3-position of the phenyl ring)
exerts a weak inductive effect (

) but has minimal resonance interaction with the anthracene core due to the twist.

The Heavy Atom Effect

While bromine is a heavy atom known to facilitate Intersystem Crossing (ISC) via spin-orbit
coupling (quenching fluorescence), its placement on the orthogonal phenyl ring attenuates this
effect compared to 9-bromoanthracene.

¢ 9-Bromoanthracene: Direct Br attachment

Strong ISC
1]
¢ 9-(3-Bromophenyl)anthracene: Remote Br attachment

Weak ISC

remains relatively high (typically > 0.60 in non-polar solvents).[1]

Spectroscopic Profile
Electronic Absorption Spectrum

The absorption spectrum is dominated by the

transitions of the anthracene core.
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Parameter

Value | Characteristic

Notes

Primary Transition

Allowed transition, polarized

along the short axis.

(Absorption)

365 — 395 nm

Solvent dependent (fine

structure preserved).[1]

Vibronic Structure

Distinct, well-resolved

Characteristic "anthracene

fingers" are maintained.[1]

Molar Absorptivity (

)

At peak maximum (~375 nm).

[1]

Band Edge

~405 nm

Sharp cutoff, indicating high
purity.[1]

Key Feature: The absorption profile closely mimics that of 9-phenylanthracene.[1] The meta-

bromo substituent causes a negligible bathochromic shift (< 2 nm) compared to the non-

brominated analog.[1]

Fluorescence Emission Spectrum

The emission is characteristic of a monomeric anthracene derivative, appearing deep blue to

violet.
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Parameter Value | Characteristic Notes
410 — 430 Typical vibronic peaks at 412
.. — nm
(Emission) nm (0-0) and 432 nm (0-1).[1]

Stokes Shift

Small (~40-50 nm)

Indicates minimal geometric

relaxation in

1]

Quantum Yield (

In cyclohexane/toluene.[1]

0.60-0.80 _
) Lower in polar solvents.[1]
Lifetime ( Mono-exponential decay
3-6ns )
) typical of monomers.[1]
] Non-polar nature of the ground
Solvatochromism Weak

and excited states.[1]

Experimental Methodology: Characterization

Protocol

Objective: To accurately determine the molar extinction coefficient (

) and fluorescence quantum vyield (

) of 9-(3-Bromophenyl)anthracene.

Reagents & Instrumentation[1]

e Solvents: Spectroscopic grade Cyclohexane (non-polar reference) and Acetonitrile (polar

check).[1]

o Reference Standard: 9,10-Diphenylanthracene (

in cyclohexane) or Quinine Sulfate (0.1 N H2S0Oa4).[1]

 Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 5000) and steady-state

Spectrofluorometer.[1]
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Standard Operating Procedure (SOP)
Step 1: Stock Solution Preparation

e Weigh 1.0 mg of 9-(3-Bromophenyl)anthracene (MW: 333.22) into a 10 mL volumetric
flask.

 Dissolve in cyclohexane. Sonicate for 5 minutes to ensure complete dissolution.
» Concentration
[1]

Step 2: Absorption Measurement

» Prepare a dilution series:

to

1]

« Blank the spectrophotometer with pure cyclohexane.[1]
e Scan from 250 nm to 500 nm.
 Validation: Ensure the absorbance at

is between 0.1 and 0.8 AU to maintain linearity (Beer-Lambert Law).

e Calculate

using the slope of Absorbance vs. Concentration.[1]

Step 3: Emission & Quantum Yield

¢ Dilute sample to an absorbance of 0.05 AU at the excitation wavelength (355 nm or 375 nm)
to prevent inner-filter effects.[1]

o Excitation: Set

[1] Slit widths: 1-2 nm.[1]

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b13716496/docs?utm_src=pdf-body#technical-guide-photophysical-characterization-of-9-3-bromophenyl-anthracene
https://pubchem.ncbi.nlm.nih.gov/compound/9-Bromoanthracene
https://pubchem.ncbi.nlm.nih.gov/compound/9-Bromoanthracene
https://pubchem.ncbi.nlm.nih.gov/compound/9-Bromoanthracene
https://pubchem.ncbi.nlm.nih.gov/compound/9-Bromoanthracene
https://pubchem.ncbi.nlm.nih.gov/compound/9-Bromoanthracene
https://pubchem.ncbi.nlm.nih.gov/compound/9-Bromoanthracene
https://pubchem.ncbi.nlm.nih.gov/compound/9-Bromoanthracene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13716496?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Scan: Emission from 380 nm to 600 nm.
o Calculation: Use the comparative method against 9,10-Diphenylanthracene:

(Where

is integrated emission area,
is absorbance at

, and

is refractive index).

Visualization of Photophysical Processes[3]

The following Jablonski diagram illustrates the competing decay pathways for the excited state
of 9-(3-Bromophenyl)anthracene. Note the "Heavy Atom Effect" pathway which is present but
minor.[1]

N
Click to download full resolution via product page

Caption: Energy level diagram showing the excitation, radiative decay (Fluorescence), and the
bromine-mediated Intersystem Crossing pathway.

Applications & Synthesis Utility
This molecule is rarely the final product; it is a premium building block.[1]

e OLED Hosts: The bromine handle allows for Suzuki coupling with naphthalene or pyrene
boronic acids to create asymmetric blue hosts (e.g., DNA, ADN derivatives) that prevent
aggregation-induced quenching.[1]

e TTA-UC: Used in Triplet-Triplet Annihilation Upconversion systems where the anthracene
core acts as the annihilator/emitter.[1]

Synthesis Pathway (Suzuki Coupling)[4][5]
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Precursors: 9-Bromoanthracene + 3-Bromophenylboronic acid.[1]

Catalyst: Pd(PPhs)a or Pd(dppf)Clz.[1]

Base/Solvent: K2COs / Toluene:Ethanol:Water (2:1:1).[1]

Yield: Typically >85% due to the high reactivity of the 9-bromo position.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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